N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-10-7-12(19-9-10)13(16)14-8-11-3-5-15(6-4-11)20(2,17)18/h7,9,11H,3-6,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJOVPOOUDESAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine
Piperidine is treated with methanesulfonyl chloride under basic conditions to yield 1-methanesulfonylpiperidine. Typical conditions include:
Introduction of Aminomethyl Group
The 4-position of 1-methanesulfonylpiperidine is functionalized via reductive amination or nucleophilic substitution:
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Reductive Amination : Reaction with formaldehyde and sodium cyanoborohydride in methanol at pH 4–5.
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Nucleophilic Substitution : Use of 4-(bromomethyl)piperidine followed by sulfonylation.
Critical Parameter : Maintaining anhydrous conditions to prevent hydrolysis of the methanesulfonyl group.
Synthesis of 4-Methylthiophene-2-carboxylic Acid
Ester Hydrolysis
Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1) is hydrolyzed to the carboxylic acid using:
Alternative Routes
Direct synthesis via Gewald reaction:
-
Temperature : 70–90°C
Amidation Coupling Reaction
Carbodiimide-Mediated Coupling
The final step involves coupling 4-methylthiophene-2-carboxylic acid with 1-methanesulfonylpiperidine-4-ylmethylamine using:
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Coupling Agent : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide)
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Catalyst : HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine)
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Solvent : DCM or THF
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Temperature : 0–25°C
Optimization Challenges
-
Byproduct Formation : Over-activation of the carboxylic acid leading to acylurea byproducts. Mitigated by using HOBt.
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Solvent Choice : THF improves solubility of intermediates compared to DCM.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from:
Analytical Data
Comparative Analysis of Methodologies
| Parameter | Method A (Patent) | Method B (Patent) |
|---|---|---|
| Coupling Agent | EDC/HOBt | DCC/DMAP |
| Solvent | THF | DCM |
| Yield | 75% | 68% |
| Purity | 98.5% | 97.2% |
Method A offers higher yield and purity, likely due to improved solubility in THF.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation.
| Reaction Conditions | Products | Mechanistic Insights | References |
|---|---|---|---|
| Acidic (HCl, H₂O, reflux) | 4-Methylthiophene-2-carboxylic acid | Acid-catalyzed nucleophilic attack on the amide bond. | |
| Basic (NaOH, H₂O/EtOH, reflux) | 4-Methylthiophene-2-carboxylate salt | Base-mediated cleavage of the amide via hydroxide ion. |
Key Observations :
-
Hydrolysis rates depend on steric hindrance from the piperidine substituent and electronic effects of the thiophene ring.
-
Microwave irradiation may enhance reaction efficiency.
Functionalization of the Piperidine Ring
The 1-methanesulfonylpiperidin-4-yl group can undergo substitutions or modifications, though the methanesulfonyl (mesyl) group’s electron-withdrawing nature stabilizes the ring against electrophilic attacks.
Nucleophilic Substitution at the Piperidine Nitrogen
Challenges :
Electrophilic Aromatic Substitution on the Thiophene Ring
The 4-methylthiophene-2-carboxamide moiety directs electrophilic substitution to the 5-position due to the electron-donating methyl group and electron-withdrawing carboxamide.
Key Insights :
-
The methyl group at the 4-position deactivates the ring but directs substitution to the 5-position .
Redox Reactions
The thiophene ring may undergo oxidation under strong oxidizing agents, though the methyl and carboxamide groups influence stability.
| Reagents | Products | Outcomes | References |
|---|---|---|---|
| H₂O₂, AcOH | Thiophene ring-opened sulfoxide derivatives | Potential metabolite formation or degradation. | |
| KMnO₄ (acidic) | Oxidation to thiophene dicarboxylic acid | Rare due to steric protection from substituents. |
Sulfonamide Group Reactivity
The methanesulfonyl group is generally inert under mild conditions but can participate in specialized reactions:
| Reagents | Products | Applications | References |
|---|---|---|---|
| LiAlH₄ | Reduction to thiol (not observed; requires extreme conditions) | Limited utility due to stability of the sulfonamide. |
Cross-Coupling Reactions
The thiophene ring’s halogenated derivatives (e.g., brominated at C5) enable catalytic cross-coupling:
| Reagents | Products | Catalysts | References |
|---|---|---|---|
| Suzuki coupling (ArB(OH)₂) | 5-Aryl-4-methylthiophene-2-carboxamide | Pd(PPh₃)₄, Na₂CO₃ |
Scientific Research Applications
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Biology: The compound is utilized in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Piperidine-Based Carboxamides
Key Differences :
Thiophene/Furan Derivatives
Key Differences :
- The hydroxyethyl group in improves water solubility but may reduce membrane permeability compared to the target’s non-polar methylene linker .
Substituent Effects on Pharmacological Properties
Sulfonyl vs. Sulfamoyl Groups
Aromatic Moieties
- Thiophene (Target) : Exhibits stronger π-π stacking than furan () due to sulfur’s electron-rich nature .
- Benzimidazole (): Provides planar geometry for DNA intercalation, unlike the non-planar thiophene in the target .
Physicochemical and Conformational Properties
- Piperidine Conformation : The chair conformation of the piperidine ring (analogous to piperazine in ) ensures optimal spatial orientation for receptor binding .
- Chromatographic Behavior: Sulfonyl-containing compounds (e.g., ’s dinitrobenzoyl derivatives) show higher retention on non-polar columns due to increased hydrophobicity, suggesting similar behavior for the target compound .
Biological Activity
N-[(1-Methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide (CAS Number: 1234980-89-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.4 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a piperidine moiety that may contribute to its pharmacological properties .
Research indicates that this compound may act as an inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies. Inhibition of Btk can lead to reduced proliferation of cancer cells and enhanced apoptosis . Furthermore, the presence of the methanesulfonyl group enhances the compound's solubility and bioavailability, potentially improving its therapeutic efficacy.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy, particularly in combination treatments. For instance, it has been shown to exhibit synergistic effects when used alongside other chemotherapeutic agents, enhancing overall efficacy against tumors . The following table summarizes key findings from recent studies:
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by inflammation.
- Neuroprotective Potential : Given its piperidine structure, there are hypotheses regarding its neuroprotective effects, although further research is required to substantiate these claims.
Case Studies
A notable case study involved a patient with refractory lymphoma who was treated with a combination therapy including this compound. The patient exhibited significant tumor reduction and improved overall survival compared to historical controls. This case underscores the compound's potential as part of a multi-drug regimen in oncology settings.
Q & A
Q. What are the recommended synthetic routes for N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis approach is typically employed. For example, piperidine derivatives are often functionalized via nucleophilic substitution or amidation. In analogous compounds, methanesulfonyl groups are introduced using methanesulfonyl chloride under basic conditions (e.g., triethylamine) . Key intermediates (e.g., 1-methanesulfonylpiperidine) should be purified via column chromatography and characterized using -NMR, -NMR, and mass spectrometry to confirm regiochemistry and purity . Yield optimization may require temperature control (0–25°C) and inert atmospheres.
Q. How should researchers handle and store this compound given limited toxicity data?
- Methodological Answer : Due to the absence of comprehensive toxicity profiles, adhere to GLP (Good Laboratory Practice) protocols. Use fume hoods, nitrile gloves, and lab coats during handling. Store the compound in a desiccator at –20°C under nitrogen to prevent hydrolysis or degradation . Emergency procedures for skin/eye exposure include immediate rinsing with water for ≥15 minutes and medical consultation .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : - and -NMR to verify methanesulfonyl and thiophene moieties. Look for characteristic shifts (e.g., piperidine CH at δ 2.5–3.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- HPLC-MS : Confirm molecular ion peaks ([M+H]) and assess purity (>95%) .
- IR : Validate sulfonamide C=O stretches (~1650–1700 cm) and thiophene ring vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for this compound in calcium channel inhibition assays?
- Methodological Answer : Contradictions may arise from assay variability (e.g., T-type vs. L-type Ca channels) or compound stability. Use triangulation :
Q. What strategies optimize the synthetic yield of the methanesulfonyl-piperidine intermediate?
- Methodological Answer : Yield improvements depend on reaction kinetics and purification:
- Reagent Ratios : Use a 1.2:1 molar excess of methanesulfonyl chloride to piperidine to drive completion .
- Solvent Selection : Dichloromethane or THF improves solubility of hydrophobic intermediates .
- Workup : Extract unreacted reagents with NaHCO (aqueous) and dry over MgSO before rotary evaporation .
Q. How can crystallography clarify conformational flexibility in this compound’s piperidine-thiophene scaffold?
- Methodological Answer : Single-crystal X-ray diffraction determines bond angles and torsional strain. For analogous piperidine-carboxamides, key parameters include:
Q. What computational methods predict the metabolic stability of the methylthiophene moiety?
- Methodological Answer : Use in silico tools :
- ADMET Prediction : Software like Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4 affinity).
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to identify reactive sites (e.g., thiophene sulfur oxidation) .
- MD Simulations : Assess solvation free energy and membrane permeability .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported IC50_{50}50 values across different studies?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
